

5-Formylsalicylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Formylsalicylic acid

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An In-depth Technical Guide on the Core Chemical Properties, Structure, and Applications of **5-Formylsalicylic Acid** for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Formylsalicylic acid (5-FSA), systematically known as 5-formyl-2-hydroxybenzoic acid, is a multifunctional aromatic organic compound. As a derivative of salicylic acid, it incorporates a formyl (aldehyde) group at the C5 position, bestowing it with unique reactivity and making it a valuable intermediate in synthetic chemistry.^[1] Its molecular architecture, featuring hydroxyl, carboxylic acid, and aldehyde functional groups, allows for a diverse range of chemical transformations, including Schiff base formation, esterification, and oxidation/reduction reactions.^[2]

This versatility has established 5-FSA as a key building block in the pharmaceutical industry. Notably, it is a critical intermediate in the synthesis of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).^[2] Furthermore, its derivatives have been explored for applications such as potent HIV-1 integrase inhibitors.^[3] This guide provides a comprehensive overview of its chemical and physical properties, structural details, spectroscopic data, and relevant experimental protocols.

Chemical and Physical Properties

5-Formylsalicylic acid is typically a white to light yellow or brownish crystalline powder.^[4] It is soluble in polar organic solvents like alcohols and DMSO, though specific quantitative data is

sparse.[3][5] The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[6]

Quantitative Data Summary

The key physicochemical properties of **5-Formylsalicylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Citation(s)
IUPAC Name	5-formyl-2-hydroxybenzoic acid	[1]
Synonyms	2-Hydroxy-5-formylbenzoic acid, 3-Carboxy-4-hydroxybenzaldehyde	[1][7]
CAS Number	616-76-2	[1]
Molecular Formula	C ₈ H ₆ O ₄	[1]
Molecular Weight	166.13 g/mol	[1]
Appearance	White to brownish-yellow powder/crystal	[6]
Melting Point	~250 °C (with decomposition)	
Boiling Point	361.2 °C at 760 mmHg (Predicted)	[4]
Density	~1.48 - 1.5 g/cm ³ (Predicted)	[4]
pKa ₁ (Carboxylic Acid)	2.67 (Predicted)	[4]
pKa ₂ (Phenolic Hydroxyl)	Spectrophotometrically determined, but specific value not indexed	
Flash Point	186.5 °C (Predicted)	[4]
Solubility	DMSO (Slightly), Methanol (Slightly)	[3]
InChI	InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12)	[1]
SMILES	C1=CC(=C(C=C1C=O)C(=O)O)O	[1]

Molecular and Crystal Structure

5-Formylsalicylic acid consists of a benzene ring co-substituted by a hydroxyl group at position 2, a carboxylic acid group at position 1, and a formyl group at position 5. This arrangement of electron-withdrawing (formyl, carboxyl) and electron-donating (hydroxyl) groups dictates its chemical reactivity and intermolecular interactions.

The crystal structure of **5-Formylsalicylic acid** has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 810018.[1] The study was published by Lu YB, et al., in Acta Crystallographica Section C in 2010. The structure reveals that the molecule possesses three effective hydrogen-bond donors/acceptors that are coplanar with the benzene ring. In the solid state, intermolecular O—H···O hydrogen bonds, along with weaker C—H···O interactions, link the molecules to form planar sheets.

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **5-Formylsalicylic acid**. Below are the key spectral data.

NMR Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure. Data is typically acquired in deuterated dimethyl sulfoxide (DMSO- d_6).

^1H NMR (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Citation(s)
11.7 (approx.)	br s	-	-OH, -COOH	[8]
9.91	s	-	H (aldehyde)	[8]
8.37	d	2.1	H-6	[8]
8.02	dd	8.6, 2.1	H-4	[8]

| 7.15 | d | 8.6 | H-3 |[8] |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment	Citation(s)
191.8	C (aldehyde, C=O)	[8]
171.5	C (carboxylic acid, C=O)	[8]
162.7	C-2 (C-OH)	[8]
136.9	C-4	[8]
131.5	C-6	[8]
129.8	C-5 (C-CHO)	[8]
118.8	C-3	[8]

| 115.1 | C-1 (C-COOH) |[8] |

Infrared (IR) Spectroscopy

The IR spectrum, typically obtained using a KBr pellet, shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic acid)
~3200	Medium, Broad	O-H stretch (Phenol)
~1680	Strong	C=O stretch (Carboxylic acid)
~1660	Strong	C=O stretch (Aldehyde)
~1600, ~1480	Medium	C=C stretch (Aromatic ring)
~1220	Strong	C-O stretch (Phenol/Carboxylic)
~850	Medium	C-H bend (Aromatic oop)

UV-Vis Spectroscopy

The electronic absorption spectrum of 5-FSA has been studied in various solvents. The spectrum is characterized by absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system and $n \rightarrow \pi^*$ transitions associated with the carbonyl groups. The exact λ_{max} values are solvent-dependent due to solute-solvent interactions.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **5-Formylsalicylic acid** are crucial for researchers.

Synthesis via Duff Reaction

The formylation of salicylic acid to produce a mixture of 3-formyl and 5-formyl isomers is commonly achieved via the Duff reaction. The 5-formyl isomer can be separated based on its lower solubility in hot water.

Materials:

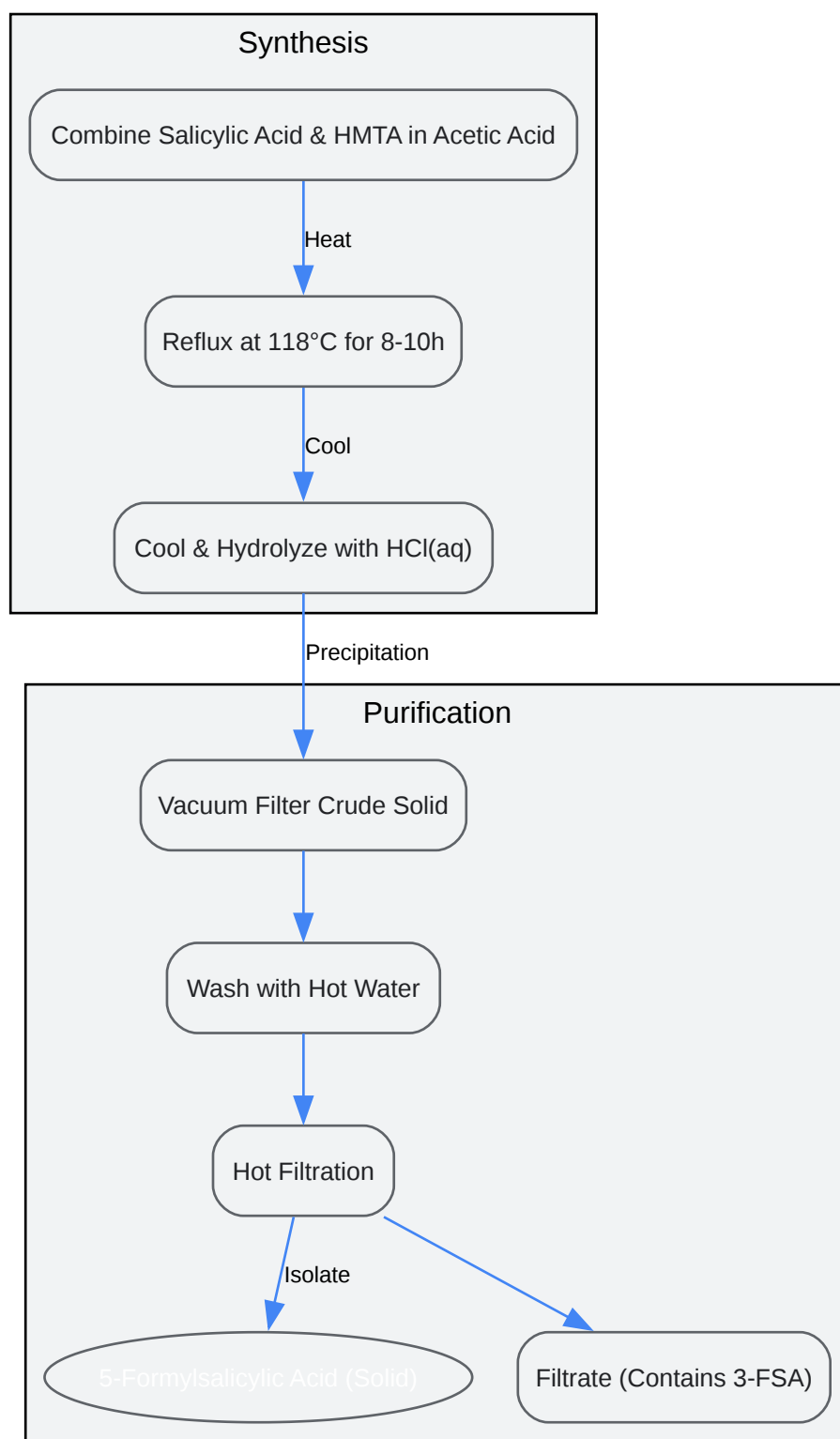
- Salicylic acid
- Hexamethylenetetramine (HMTA)
- Glacial acetic acid
- Hydrochloric acid (HCl), concentrated
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid (1.0 eq) and hexamethylenetetramine (2.0 eq).
- **Solvent Addition:** Add glacial acetic acid to the flask to serve as the solvent and catalyst (approx. 5-10 mL per gram of salicylic acid).

- **Reflux:** Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 8-10 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- **Hydrolysis:** After the reflux period, cool the mixture to room temperature. Slowly and carefully add a 1:1 solution of concentrated HCl and water to the stirred mixture to hydrolyze the intermediate imine. An exothermic reaction will occur. Continue stirring for 1-2 hours.
- **Product Isolation:** A precipitate containing a mixture of 3-formylsalicylic acid and **5-formylsalicylic acid** will form. Collect the solid by vacuum filtration and wash with cold water.
- **Purification:** Transfer the crude solid to a beaker with deionized water and heat to boiling. **5-Formylsalicylic acid** is significantly less soluble in hot water than the 3-formyl isomer. Filter the hot suspension to isolate the purified **5-formylsalicylic acid** as a solid. The filtrate can be cooled to crystallize the 3-formyl isomer.
- **Drying:** Dry the purified **5-formylsalicylic acid** product in a vacuum oven.

Workflow for Synthesis and Purification of **5-Formylsalicylic Acid**



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Caption: Experimental workflow for the synthesis and purification of 5-FSA.

HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **5-Formylsalicylic acid** and related compounds.

Chromatographic Conditions:

- Instrument: HPLC system with UV-Vis or Diode-Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry), 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase A: Water with 0.1% Orthophosphoric Acid.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 70% B
 - 15-18 min: Hold at 70% B
 - 18-20 min: Return to 5% B
 - 20-25 min: Re-equilibration at 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 237 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a diluent such as a 50:50 mixture of acetonitrile and water.

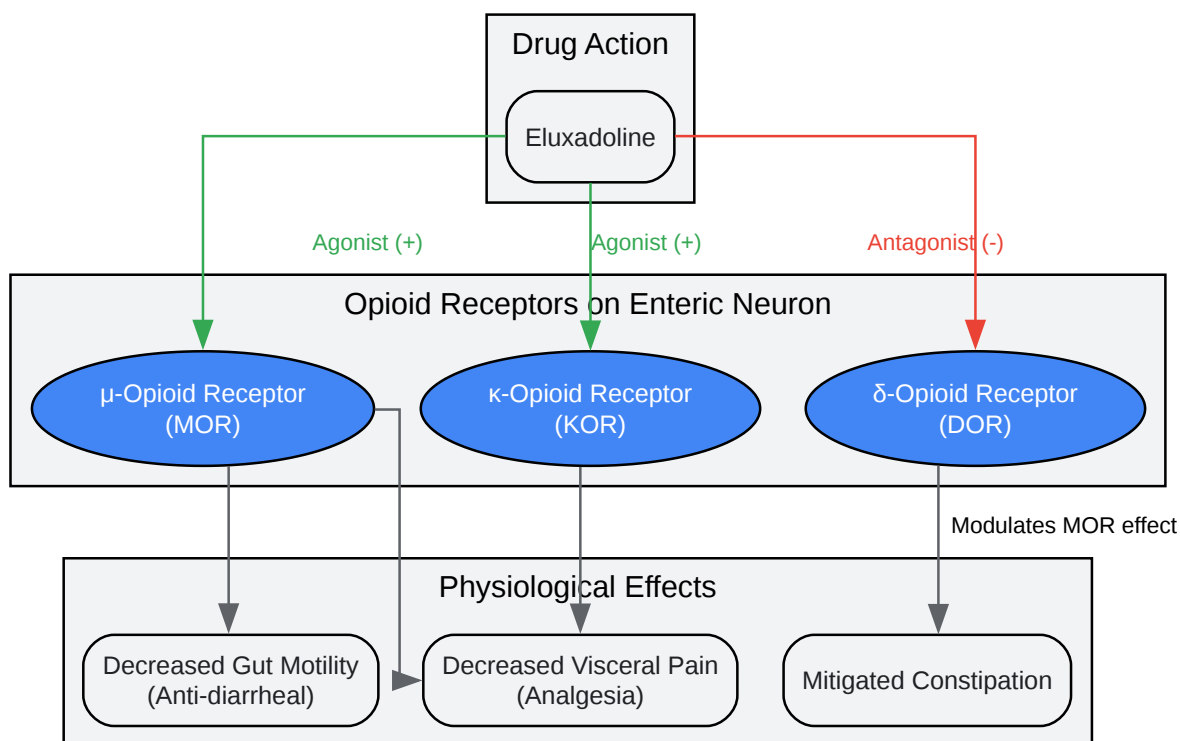
Application in Drug Development: Eluxadoline

A primary application of 5-FSA is as a precursor for the synthesis of Eluxadoline, an oral medication for IBS-D.[2] Eluxadoline functions as a locally-acting, mixed opioid receptor modulator in the gastrointestinal tract. Its mechanism involves simultaneous agonism at mu (μ) and kappa (κ) opioid receptors, and antagonism at the delta (δ) opioid receptor.[9]

- μ -Opioid Receptor (MOR) Agonism: Activation of MOR in the enteric nervous system reduces intestinal motility and visceral pain, addressing diarrhea and abdominal discomfort. [1]
- κ -Opioid Receptor (KOR) Agonism: Activation of KOR is also believed to contribute to visceral analgesia.
- δ -Opioid Receptor (DOR) Antagonism: The antagonism at DOR mitigates some of the negative side effects of MOR activation, such as severe constipation and rebound hypermotility, and may enhance the analgesic effect.

This multi-receptor activity provides a targeted therapeutic effect on gut function and sensation with reduced central nervous system side effects due to its limited systemic absorption.[1]

Signaling Pathway for Eluxadoline in the Enteric Nervous System



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Caption: Mechanism of action of Eluxadoline on enteric opioid receptors.

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